N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentylidenehydrazinecarbonyl group and an ethoxyphenyl group attached to a methanesulfonamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclopentanone with hydrazine to form cyclopentylidenehydrazine. This intermediate is then reacted with a suitable carbonyl compound to form the hydrazinecarbonyl derivative. The final step involves the reaction of this intermediate with 4-ethoxyphenylmethanesulfonamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-methoxyphenyl)methanesulfonamide
- N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-chlorophenyl)methanesulfonamide
- N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-fluorophenyl)methanesulfonamide
Uniqueness
N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C16H23N3O4S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H23N3O4S/c1-3-23-15-10-8-14(9-11-15)19(24(2,21)22)12-16(20)18-17-13-6-4-5-7-13/h8-11H,3-7,12H2,1-2H3,(H,18,20) |
InChI Key |
OCRSRPWBCHJNCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=C2CCCC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.